Cas no 51859-63-3 (2-Thiazolidinemethanol)

2-Thiazolidinemethanol 化学的及び物理的性質
名前と識別子
-
- 1,3-thiazolidin-2-ylmethanol
- XA5ZGG5QUW
- DTXSID90966186
- hydroxymethyl-thiazolidine
- BRN 1209335
- EN300-6934932
- (1,3-Thiazolidin-2-yl)methanol
- 51859-63-3
- 2-(Hydroxymethyl)thiazolidine
- UNII-XA5ZGG5QUW
- Thiazolidin-2-ylmethanol
- 2-Thiazolidinemethanol
- SCHEMBL3364714
- AKOS006354667
-
- インチ: InChI=1S/C4H9NOS/c6-3-4-5-1-2-7-4/h4-6H,1-3H2
- InChIKey: ILESGDFNOHPJBX-UHFFFAOYSA-N
- ほほえんだ: C1CSC(N1)CO
計算された属性
- せいみつぶんしりょう: 119.04057
- どういたいしつりょう: 119.040485
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 59.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 密度みつど: 1.159
- ふってん: 258.5°C at 760 mmHg
- フラッシュポイント: 110.1°C
- 屈折率: 1.526
- PSA: 32.26
2-Thiazolidinemethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T344260-250mg |
2-Thiazolidinemethanol |
51859-63-3 | 250mg |
$861.00 | 2023-05-17 | ||
TRC | T344260-5mg |
2-Thiazolidinemethanol |
51859-63-3 | 5mg |
$201.00 | 2023-05-17 | ||
Enamine | EN300-6934932-0.5g |
(1,3-thiazolidin-2-yl)methanol |
51859-63-3 | 0.5g |
$1660.0 | 2023-05-24 | ||
Enamine | EN300-6934932-1.0g |
(1,3-thiazolidin-2-yl)methanol |
51859-63-3 | 1g |
$1729.0 | 2023-05-24 | ||
Enamine | EN300-6934932-0.25g |
(1,3-thiazolidin-2-yl)methanol |
51859-63-3 | 0.25g |
$1591.0 | 2023-05-24 | ||
TRC | T344260-1g |
2-Thiazolidinemethanol |
51859-63-3 | 1g |
$ 3000.00 | 2023-09-05 | ||
Enamine | EN300-6934932-10.0g |
(1,3-thiazolidin-2-yl)methanol |
51859-63-3 | 10g |
$7435.0 | 2023-05-24 | ||
Enamine | EN300-6934932-0.05g |
(1,3-thiazolidin-2-yl)methanol |
51859-63-3 | 0.05g |
$1452.0 | 2023-05-24 | ||
TRC | T344260-500mg |
2-Thiazolidinemethanol |
51859-63-3 | 500mg |
$1568.00 | 2023-05-17 | ||
Enamine | EN300-6934932-5.0g |
(1,3-thiazolidin-2-yl)methanol |
51859-63-3 | 5g |
$5014.0 | 2023-05-24 |
2-Thiazolidinemethanol 関連文献
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
2-Thiazolidinemethanolに関する追加情報
Professional Introduction to 1,3-thiazolidin-2-ylmethanol (CAS No. 51859-63-3)
1,3-thiazolidin-2-ylmethanol, with the chemical formula C₃H₆O₂S, is a heterocyclic organic compound belonging to the thiazolidinone class. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. The presence of both sulfur and oxygen atoms in its ring structure imparts unique chemical properties, making it a valuable scaffold for drug discovery and development.
The compound is identified by its CAS number CAS No. 51859-63-3, which serves as a unique identifier in scientific literature and databases. This numbering system ensures precise classification and retrieval of information related to its synthesis, reactivity, and applications. The molecular structure of 1,3-thiazolidin-2-ylmethanol consists of a five-membered ring containing sulfur and oxygen atoms, with a hydroxymethyl group (-CH₂OH) attached at the 2-position. This configuration allows for diverse functionalization, enabling the development of derivatives with enhanced pharmacological properties.
In recent years, 1,3-thiazolidin-2-ylmethanol has been extensively studied for its potential role in medicinal chemistry. Its thiazolidinone core is a common motif in bioactive molecules, particularly in nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for therapeutic intervention.
One of the most compelling aspects of 1,3-thiazolidin-2-ylmethanol is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel compounds with improved efficacy and reduced side effects. For instance, derivatives of this molecule have been explored for their anti-inflammatory and analgesic properties, showing promise in preclinical studies.
The synthesis of 1,3-thiazolidin-2-ylmethanol typically involves multi-step organic reactions that highlight the compound’s reactivity. Common synthetic routes include condensation reactions between appropriate precursors under controlled conditions. The introduction of the hydroxymethyl group at the 2-position can be achieved through various methods, such as reduction or nucleophilic substitution reactions. These synthetic strategies have been optimized to ensure high yields and purity, which are critical for pharmaceutical applications.
The pharmacological profile of 1,3-thiazolidin-2-ylmethanol has been investigated in several in vitro and in vivo models. Studies have demonstrated its ability to modulate key biological pathways involved in inflammation and pain perception. The compound’s interaction with enzymes like cyclooxygenase (COX) has been particularly noteworthy, suggesting its potential as an alternative or complementary therapy for conditions such as arthritis and neuropathic pain.
In addition to its therapeutic applications, 1,3-thiazolidin-2-ylmethanol has shown promise in other areas of research. Its structural similarity to natural products has led to investigations into its role as a bioactive scaffold for antimicrobial agents. Preliminary studies indicate that derivatives of this compound exhibit inhibitory effects against certain bacterial strains, highlighting its potential as an antimicrobial agent.
The chemical stability of 1,3-thiazolidin-2-ylmethanol under various conditions is another critical aspect that has been studied. Understanding its stability helps in formulating effective drug delivery systems and ensures its efficacy during storage and transportation. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) have been employed to characterize its physical and chemical properties.
The future direction of research on 1,3-thiazolidin-2-ylmethanol is likely to focus on further optimization of its pharmacological properties through structure-activity relationship (SAR) studies. By modifying different functional groups within its ring structure, researchers aim to develop more potent and selective derivatives with improved therapeutic profiles. Additionally, computational modeling techniques are being increasingly utilized to predict the interactions between this compound and biological targets.
The industrial significance of 1,3-thiazolidin-2-ylmethanol cannot be overstated. Its versatility as a building block for pharmaceuticals makes it a valuable asset in drug discovery programs. As the demand for innovative therapies continues to grow, compounds like this are expected to play a crucial role in addressing unmet medical needs.
In conclusion, 1,3-thiazolidin-2-ylmethanol, identified by its CAS number CAS No. 51859-63-3, is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it a promising candidate for developing new drugs targeting various diseases. Ongoing research efforts are likely to uncover even more about its therapeutic potential and applications in medicine.
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